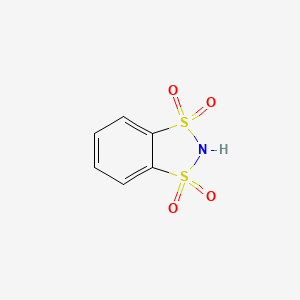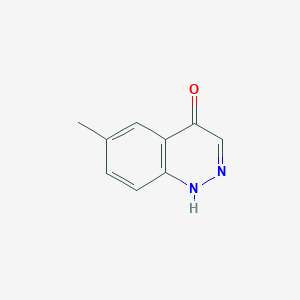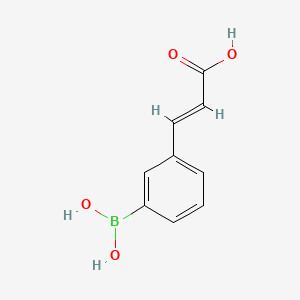
3-(3-Boronophenyl)acrylic acid
Overview
Description
“3-(3-Boronophenyl)acrylic acid” is a chemical compound with the molecular formula C9H9BO4 . It has an average mass of 191.976 Da and a mono-isotopic mass of 192.059387 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 9 hydrogen atoms, 1 boron atom, and 4 oxygen atoms .Scientific Research Applications
Synthesis and Polymerization
3-(3-Boronophenyl)acrylic acid and related boronic acid compounds are integral in the synthesis of functional polymers. For instance, D'Hooge et al. (2008) discuss the synthesis of methacrylamido phenylboronic acids, which are crucial for creating functional polymers without unwanted polymerization (D'Hooge et al., 2008). Similarly, Vancoillie and Hoogenboom (2016) review the synthesis and polymerization of boronic acid-containing monomers, highlighting their application in glucose sensors and cell capture (Vancoillie & Hoogenboom, 2016).
Optoelectronic and Physical Properties
Boronic acid derivatives are also vital in optoelectronic applications. Lalevée et al. (2008) explore the use of boron-containing compounds as photoinitiating species in acrylate photopolymerization, highlighting their efficiency and resistance to oxygen inhibition (Lalevée et al., 2008). In another example, Fonkem et al. (2019) study the optoelectronic properties of 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, a molecule crucial in dye-sensitized solar cells (DSSC) (Fonkem et al., 2019).
Applications in Biosensing and Biomedical Research
Boronic acid compounds have found significant use in biosensing and biomedical applications. Peng et al. (2007) discuss the synthesis of a functionalized polythiophene using a terthiophene monomer with an unsaturated side chain (such as this compound) for developing an electrochemical genosensor (Peng et al., 2007). Also, Miyazaki et al. (1993) synthesized a water-soluble polymer with 3-acrylamidophenylboronic acid, evaluated as a synthetic mitogen of lymphocytes, showing the potential of boronic acid polymers in cellular biology (Miyazaki et al., 1993).
Lewis Acid Catalysis
Boronic acids serve as efficient catalysts in various chemical reactions. For example, Erker (2005) describes the use of tris(pentafluorophenyl)borane, a boron Lewis acid, in catalyzing hydrometallation reactions and stabilizing uncommon coordination geometries of carbon, highlighting the versatility of boronic acids in catalysis (Erker, 2005).
Material Science and Nanotechnology
Boronic acid derivatives are also essential in material science. Beyli et al. (2018) synthesized Boron oxide/Poly(acrylic acid) nanocomposites, demonstrating enhanced thermal stability and antimicrobial activity, indicating their potential in material science and nanotechnology (Beyli et al., 2018).
properties
IUPAC Name |
(E)-3-(3-boronophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6,13-14H,(H,11,12)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHIEOGZUMAQKI-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=CC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC(=CC=C1)/C=C/C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216144-91-1 | |
| Record name | 3-(2-Carboxyvinyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



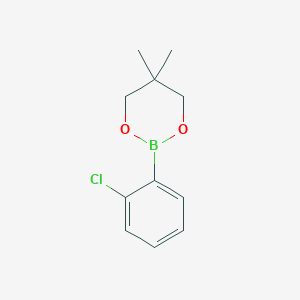
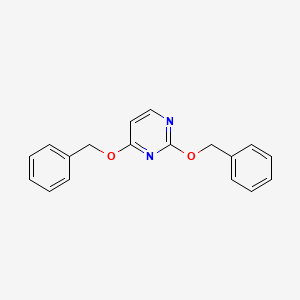
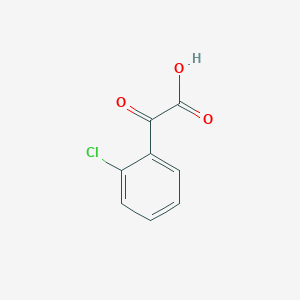
![8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1365382.png)
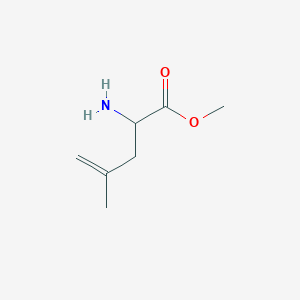

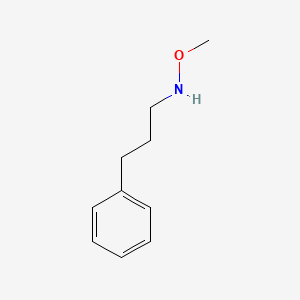
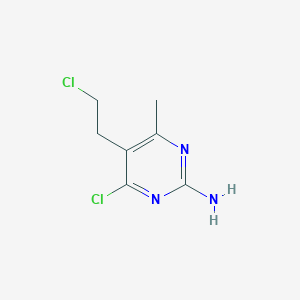

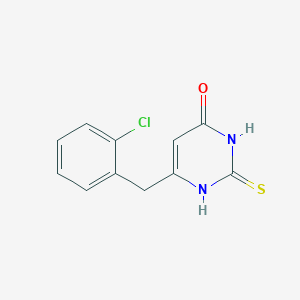
![Methyl (2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B1365396.png)
